molecular formula C21H23Cl2NO4S B12148505 N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12148505
M. Wt: 456.4 g/mol
InChI Key: BVYSTGUMJAZAPF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl, dimethylphenoxy, and dioxidotetrahydrothiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the Dimethylphenoxy Intermediate: This involves the reaction of phenol derivatives with dimethyl groups.

    Coupling Reaction: The chlorobenzyl and dimethylphenoxy intermediates are coupled using appropriate reagents and catalysts.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the coupled intermediate with a thiophene derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions may target the chlorobenzyl and dimethylphenoxy groups.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Manufacturing: Applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both chlorinated and dimethylated phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-14-9-19(10-15(2)21(14)23)28-12-20(25)24(18-7-8-29(26,27)13-18)11-16-3-5-17(22)6-4-16/h3-6,9-10,18H,7-8,11-13H2,1-2H3

InChI Key

BVYSTGUMJAZAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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